6-Amino-3-bromo-2-fluorophenol
Description
Significance of Substituted Phenols as Chemical Building Blocks
Substituted phenols are a class of organic compounds fundamental to numerous scientific and industrial applications. Their structure, consisting of a benzene (B151609) ring with a hydroxyl (-OH) group and other attached functional groups, makes them highly versatile chemical intermediates. acs.org They serve as indispensable molecules and crucial starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. acs.orgwisdomlib.org For instance, they are precursors to important structures like benzopyran derivatives and are found in essential medicines such as morphine and the hormonal birth control agent estrogen. acs.orgwisdomlib.org
The properties and applications of a phenolic molecule are significantly influenced by the nature and position of the substituents on the aromatic ring. acs.org This makes the synthesis of phenols with precise control over these substitution patterns a key area of interest for organic, medicinal, and polymer chemists. acs.org The ability to strategically modify the phenolic scaffold through reactions like electrophilic aromatic substitution, formylation, and cross-coupling allows for the creation of diverse and valuable compounds. units.itorgsyn.org
Unique Chemical Properties and Reactivity Profiles of Halogenated Aminophenols
Halogenated aminophenols are a specific subclass of substituted phenols that feature one or more halogen atoms (F, Cl, Br, I) and an amino group (-NH₂) attached to the phenol (B47542) core. The interplay between the hydroxyl, amino, and halogen substituents imparts a unique and highly tunable reactivity profile to these molecules.
The amino and hydroxyl groups are both electron-donating, which activates the aromatic ring towards electrophilic substitution. chemcess.com Conversely, the halogen atoms are electron-withdrawing through induction but can also participate in directing the position of incoming groups. This combination of functional groups allows for a wide range of chemical transformations:
Reactions of the Amino and Hydroxyl Groups: These groups can undergo standard reactions like alkylation and acylation. chemcess.com The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups. chemcess.com
Reactions of the Benzene Ring: The activated ring readily participates in reactions such as halogenation and sulfonation. chemcess.com The presence of existing halogens provides specific sites for further functionalization, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. acs.org
Cyclization and Condensation Reactions: The proximity of the amino and hydroxyl groups, particularly in ortho-aminophenols, makes them prone to cyclization and condensation reactions, forming various heterocyclic structures like phenoxazinones. chemcess.com
Halogen-Specific Reactivity: The carbon-halogen bond itself is a reactive site. For example, bromine's nature as a good leaving group can be exploited in nucleophilic aromatic substitution (SNAr) reactions. The specific halogen also influences the molecule's electronic properties and potential for interactions like halogen bonding.
This rich chemistry makes halogenated aminophenols valuable building blocks, enabling the construction of complex molecular architectures for various research applications.
Positioning of 6-Amino-3-bromo-2-fluorophenol within Contemporary Chemical Research
Within this important class of molecules, this compound (CAS No. 1807234-85-0) has emerged as a compound of significant interest in contemporary pharmaceutical research. apolloscientific.co.uk Specifically, this compound has been identified as a key building block in studies aimed at developing inhibitors for KRas G12C. apolloscientific.co.uk
KRas is a member of the Ras family of oncogenes, and its mutations are implicated in up to 20% of all human cancers, including a significant percentage of lung adenocarcinomas. epo.org The KRas G12C mutation, where a glycine (B1666218) residue at position 12 is replaced by cysteine, leads to a constitutively active protein that drives tumor growth. google.com Consequently, developing inhibitors that can selectively and irreversibly bind to this mutant cysteine has been a major goal in modern oncology drug discovery. rhhz.net The successful development and approval of drugs like Sotorasib, a covalent KRas G12C inhibitor, validates this therapeutic strategy. rhhz.net
The use of this compound as an intermediate in the synthesis of potential KRas G12C inhibitors places it at the forefront of medicinal chemistry. apolloscientific.co.uk Its precisely arranged functional groups—the amino, bromo, and fluoro substituents on the phenol ring—provide the necessary handles for chemists to construct the complex molecular structures required to effectively target this critical oncogenic protein. apolloscientific.co.ukbiosynth.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1807234-85-0 | apolloscientific.co.uksigmaaldrich.combldpharm.com |
| Molecular Formula | C₆H₅BrFNO | sigmaaldrich.combldpharm.com |
| Molecular Weight | 206.01 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonym | 4-Bromo-3-fluoro-2-hydroxyaniline | apolloscientific.co.uksigmaaldrich.com |
| Physical Form | Solid-Powder | sigmaaldrich.com |
| SMILES | Nc1ccc(Br)c(F)c1O | bldpharm.com |
| InChI Key | CCJDCIPSZHDIGO-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDCIPSZHDIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 3 Bromo 2 Fluorophenol and Key Precursors
Overview of Established Strategies for Substituted Phenol (B47542) Synthesis
The synthesis of functionalized phenols is a cornerstone of organic synthesis, with numerous methods developed over the years. northeastern.educhemistryviews.org Traditional approaches often rely on the functionalization of phenol itself or its derivatives. rsc.org More contemporary methods have introduced greater efficiency and milder reaction conditions.
Key strategies for synthesizing substituted phenols include:
Hydroxylation of Aryl Halides: Palladium- or copper-catalyzed Ullmann-type reactions can introduce a hydroxyl group onto an aryl halide. rsc.org
Hydroxylation of Arene Diazonium Salts: The Sandmeyer reaction provides a classic route to phenols from anilines via their diazonium salts. rsc.org
Oxidation of Arylboronic Acids: The conversion of arylboronic acids or their esters to phenols is an efficient method, often proceeding under mild conditions. northeastern.edu
Direct C-H Oxidation: The direct oxidation of a C-H bond on an aromatic ring to a hydroxyl group represents a highly atom-economical approach, though controlling regioselectivity can be challenging. rsc.org
Cascade Reactions: Multi-component reactions, such as the cascade reactions of 1,2-allenic ketones with β-diketones, can lead to highly functionalized phenols in a single step. chemistryviews.org
From Non-aromatic Precursors: Oxidative aromatization of cyclohexanone (B45756) derivatives offers an alternative pathway to substituted phenols. rsc.orgresearchgate.net
These methods provide a toolbox for chemists to construct a wide array of substituted phenols, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.
Precursor Design and Functional Group Interconversions for Target Synthesis
The synthesis of a complex molecule like 6-Amino-3-bromo-2-fluorophenol requires careful planning of the precursor structure and the sequence of functional group interconversions. The inherent directing effects of the substituents (hydroxyl, amino, bromo, and fluoro groups) must be considered at each step to achieve the desired 6, 3, 2-substitution pattern.
A logical approach involves starting with a simpler, commercially available substituted benzene (B151609) and introducing the remaining functional groups in a stepwise manner. The order of introduction is critical. For instance, the strong activating and ortho-, para-directing effects of the hydroxyl and amino groups must be managed to ensure bromination and fluorination occur at the desired positions. Protecting groups may be necessary to temporarily block the reactivity of certain functional groups while others are being introduced or modified.
Functional group interconversions are also central to the synthetic design. For example, a nitro group can serve as a precursor to an amino group, being introduced via nitration and subsequently reduced. This strategy is common in the synthesis of aminophenols. Similarly, a diazonium salt, formed from an amino group, can be converted to a hydroxyl group or a halogen, offering synthetic flexibility. rsc.orgnptel.ac.in The choice of precursor and the sequence of transformations are guided by the principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. savemyexams.comcognitoedu.org
Direct Synthesis Approaches to this compound
Directly assembling the target molecule requires precise control over the introduction of each substituent onto the aromatic ring. Several synthetic strategies can be envisioned, each with its own set of advantages and challenges.
Regioselective Halogenation (Bromination and Fluorination) of Phenol Derivatives
Achieving the specific 3-bromo-2-fluoro substitution pattern on an aminophenol precursor is a significant hurdle due to the complex interplay of directing effects. researchgate.net The hydroxyl and amino groups are both strongly activating and ortho-, para-directing, which would typically favor substitution at positions 4 and 6 relative to the hydroxyl group.
To achieve the desired regiochemistry, one might start with a precursor that already contains some of the required substituents in the correct positions. For instance, starting with a 2-fluoro-6-aminophenol derivative would simplify the subsequent bromination step. The synthesis of 2-Amino-3-bromo-4-fluorophenol, a structural isomer, involves the bromination of 2-amino-4-fluorophenol. A similar strategy could be adapted, potentially starting with 2-fluoro-6-nitrophenol, followed by bromination and then reduction of the nitro group.
The choice of halogenating agent is also crucial. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic rings. For fluorination, electrophilic fluorinating agents such as Selectfluor are often employed. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.
Diazotization and Subsequent Reduction Methods for Amino Group Introduction
The introduction of the amino group at position 6 can be accomplished through the reduction of a nitro group precursor. A common synthetic route to aminophenols involves the catalytic hydrogenation of a nitrophenol. For example, 2,5-diaminophenol (B1598321) can be synthesized by the reduction of 2,5-dinitrophenol (B1207554) using a palladium on carbon (Pd/C) catalyst.
Alternatively, a diazonium salt can be used to introduce other functional groups that can later be converted to an amino group. Diazotization of an aromatic amine with sodium nitrite (B80452) in the presence of a strong acid generates a highly versatile diazonium salt intermediate. iitk.ac.innumberanalytics.com While diazonium salts are more commonly used for introducing halogens or hydroxyl groups, they can also be involved in pathways leading to the introduction of a nitrogen-containing functional group that can be subsequently reduced to an amine.
Palladium-Catalyzed Amination and Hydroxylation Strategies
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N and C-O bonds. nih.gov The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.eduuwindsor.carsc.org This methodology could potentially be used to introduce the amino group at position 6 of a pre-functionalized bromo-fluorophenol derivative. The choice of ligand is critical for the success of these reactions, with biaryl phosphine (B1218219) ligands often showing high activity. nih.govorganic-chemistry.org
Similarly, palladium-catalyzed hydroxylation reactions can be used to introduce the phenol functionality. However, the direct C-H amination of phenol derivatives is also a developing field. Copper-catalyzed regioselective C-H amination of phenols has been demonstrated, offering a more direct route to aminophenols. acs.org These methods, while advanced, would require careful substrate design to ensure the correct regiochemical outcome for a polysubstituted compound like this compound.
Multi-step Convergent and Divergent Synthetic Pathways
Given the complexity of the target molecule, both convergent and divergent synthetic strategies can be considered.
A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. This approach can be more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule. For the synthesis of this compound, one could envision synthesizing a bromofluorinated fragment and an aminated fragment separately, followed by a coupling reaction to form the final product.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govnih.govmdpi.comencyclopedia.pub This strategy is particularly useful for creating a library of related compounds for screening purposes. In the context of this compound, a divergent approach could start from a di-substituted phenol and then explore different halogenation and amination reactions to produce a range of polysubstituted aminophenols, including the desired target. For example, the Reisman group reported the divergent total syntheses of three complex diterpenoid alkaloids starting from phenol. mdpi.comencyclopedia.pub
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. Key strategies involve the precise control of reaction parameters and the implementation of advanced process technologies.
For multi-step syntheses, such as the likely route to this compound involving nitration, halogenation, and reduction, each step must be individually optimized. For instance, in the synthesis of related aminophenols, the nitration of a phenol precursor is a critical step where temperature control is paramount to prevent over-nitration and ensure regioselectivity. A typical industrial approach for a related compound, 4-amino-2,3,5-trimethylphenol, involves the nitration of 2,3,5-trimethylphenol (B45783) using a nitric acid and sulfuric acid mixture at a controlled temperature of 0–5°C, achieving yields between 70-85% . Subsequent reduction of the nitro group is often achieved via catalytic hydrogenation. In a patented process, this reduction is carried out in a fixed-bed reactor using a Raney nickel catalyst at 50–80°C and 10–15 bar of hydrogen pressure, resulting in a product of over 95% purity .
Continuous flow manufacturing is an increasingly adopted technology for scalable synthesis. It offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency, improved safety for highly exothermic or hazardous reactions, and often higher yields compared to batch reactors.
The following table illustrates typical parameter optimization for a key reaction step in the synthesis of a substituted aminophenol precursor.
Table 1: Example of Reaction Condition Optimization for Nitration of a Phenol Derivative
| Parameter | Condition A | Condition B | Condition C (Optimized) | Rationale for Optimization |
|---|---|---|---|---|
| Nitrating Agent | Conc. HNO₃ | Mixed Acid (HNO₃/H₂SO₄ 1:1) | Mixed Acid (HNO₃/H₂SO₄ 1:3) | Sulfuric acid acts as a catalyst and dehydrating agent, improving nitration efficiency. |
| Temperature | 25°C | 15°C | 0-5°C | Reduces formation of by-products and enhances regioselectivity. |
| Reaction Time | 6 hours | 4 hours | 2-4 hours | Lower temperatures require careful monitoring to determine optimal reaction completion time, balancing yield and throughput. |
| Yield | 55% | 68% | 70-85% | Optimized conditions lead to a significant increase in product yield. |
Implementation of Green Chemistry Principles in Aminophenol Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. These principles focus on creating more efficient, safer, and less wasteful synthetic processes.
Solvent-Free and Aqueous-Phase Reaction Development
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. This has led to the development of solvent-free and aqueous-phase reactions.
Solvent-free synthesis , or mechanochemical synthesis, involves the reaction of solid reactants by grinding or milling, often without any solvent or catalyst. justia.comgoogle.com This method has been successfully applied to the N-acetylation of 4-aminophenol (B1666318) to produce acetaminophen, demonstrating a clean, economical, and high-yield process. justia.comgoogle.com Another approach involves one-pot, three-component Mannich condensations performed under solvent-free thermal conditions to produce various aminophenol ligands. tandfonline.comtandfonline.com These methods offer benefits such as operational simplicity, reduced reaction times, and elimination of toxic solvent waste. tandfonline.comtandfonline.com
Aqueous-phase reactions utilize water as a safe, non-flammable, and environmentally benign solvent. A notable example is the preparation of p-aminophenol from nitrobenzene (B124822) through catalytic hydrogenation in a pressurized carbon dioxide/water (CO₂/H₂O) system. acs.org This process cleverly uses the in-situ formation of carbonic acid to catalyze the necessary rearrangement, avoiding the use of strong mineral acids and simplifying neutralization and workup. acs.org Similarly, metal-free methods for synthesizing phenols from arylboronic acids have been developed using water as the solvent, enhancing the sustainability of the process. researchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate by-products. jocpr.comresearchgate.net
Waste minimization extends beyond atom economy to encompass the entire process, including solvent use, energy consumption, and the generation of non-stoichiometric waste. ispe.orgacs.org The fine chemical industry is known for a high E-Factor (kg of waste per kg of product), which can be up to 100 kg of waste for every 1 kg of product. acs.org Strategies to combat this involve a holistic approach to process design. solubilityofthings.com
Table 2: Key Strategies for Waste Minimization in Chemical Synthesis ispe.orgacs.orgsolubilityofthings.com
| Strategy | Description | Example Application |
|---|---|---|
| Process Intensification | Using technologies like continuous flow reactors or microwave-assisted synthesis to improve efficiency, reduce reaction volumes, and shorten reaction times. ispe.orgnumberanalytics.com | Continuous flow nitration and hydrogenation for aminophenol synthesis. |
| Catalysis | Employing catalysts (including biocatalysts) to enable more efficient and selective reactions with lower energy requirements and fewer by-products. researchgate.net | Using a Pt/C catalyst for the hydrogenation of a nitrophenol to an aminophenol. researchgate.net |
| Solvent and Reagent Recycling | Recovering and reusing solvents and excess reagents to reduce raw material consumption and waste disposal costs. | Recycling of solvents after a crystallization step. |
| Use of Renewable Feedstocks | Shifting from petrochemical-based starting materials to those derived from renewable biomass. digitellinc.com | Investigating routes to 4-aminophenol starting from hydroquinone (B1673460) derived from lignin. digitellinc.com |
| Source Reduction | Redesigning the synthetic route to use less hazardous materials and generate less waste from the outset. solubilityofthings.com | Replacing a multi-step classical reduction with a single-step catalytic hydrogenation. chemicalbook.com |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater speed, under milder conditions, and with higher selectivity, thereby increasing efficiency and reducing waste. researchgate.netbuffalostate.edu For the synthesis of a compound like this compound, catalytic methods are crucial for key transformations such as reduction and amination.
Catalytic Hydrogenation: The reduction of a nitrophenol to an aminophenol is a common and vital step. Modern methods have moved away from stoichiometric reductants like iron in acidic media towards catalytic hydrogenation. chemicalbook.com This approach is a single-step, environmentally friendly process that avoids the generation of large amounts of iron sludge. chemicalbook.com A variety of catalysts are effective, including noble metals like platinum on carbon (Pt/C) and palladium, as well as more economical nano-nickel catalysts supported on materials like aragonite. acs.orgresearchgate.nettandfonline.com
Catalytic Amination: Direct amination is an atom-economical way to introduce an amino group. Significant progress has been made in developing catalysts for the reductive amination of aldehydes and ketones using ammonia. Earth-abundant metal catalysts based on iron and nickel have shown high efficacy and broad functional group tolerance, allowing for the synthesis of primary amines under mild conditions. nih.govd-nb.info For aryl halides, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, though it requires careful optimization to be cost-effective on a large scale.
Other Catalytic Methods: Dehydrogenation reactions can be used to create aromatic phenols from cyclohexanone precursors, with palladium and copper catalysts being effective for this transformation. nih.govnih.gov Electrochemical methods are also emerging as a scalable, catalyst-free approach for reactions like the halogenation of aminophenol derivatives. rsc.org
Table 3: Catalytic Systems for Key Transformations in Aminophenol Synthesis
| Transformation | Catalyst System | Substrate Example | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Nitro Reduction | Pt-Sn/Al₂O₃ | Nitrobenzene | High selectivity to p-aminophenol in a green CO₂/H₂O system. | acs.org |
| Nitro Reduction | Nano-Ni on Aragonite | p-Nitrophenol | Use of an inexpensive, earth-abundant metal catalyst. | researchgate.nettandfonline.com |
| Dehydrogenation | Pd(TFA)₂ / Ligand | Substituted Cyclohexanones | Direct aromatization to phenols using O₂ as the oxidant. | nih.gov |
| Dehydrogenation | Copper Catalyst | Substituted Cyclohexanes | Selective synthesis of meta-substituted phenols and anilines. | nih.gov |
| Reductive Amination | Iron Nanoparticles on (N)SiC | Ketones/Aldehydes | Reusable, earth-abundant catalyst for primary amine synthesis using ammonia. | d-nb.info |
| C-H Amination | Ruthenium Complex / Phosphine | Aliphatic Azides | Enantioselective intramolecular amination to form chiral cyclic amines. | rsc.org |
Reactivity and Mechanistic Insights into 6 Amino 3 Bromo 2 Fluorophenol Transformations
Electrophilic Aromatic Substitution Reactions of Halogenated Aminophenols
Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents. In phenols, the hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack. byjus.com
Regioselectivity and Directing Effects of Amino, Hydroxyl, Bromine, and Fluorine Substituents
The regiochemical outcome of electrophilic aromatic substitution on 6-amino-3-bromo-2-fluorophenol is determined by the cumulative directing effects of all four substituents.
Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong activating groups and ortho, para-directors. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, thus directing incoming electrophiles to these sites. In this specific molecule, the hydroxyl group is at position 1, the amino group at position 6, the fluorine at position 2, and the bromine at position 3. The positions ortho to the hydroxyl group are 2 and 6 (both occupied). The position para to the hydroxyl is 4. The positions ortho to the amino group are 1 (occupied) and 5. The position para to the amino group is 3 (occupied).
Bromine (-Br) and Fluorine (-F) Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
Considering the combined effects, the powerful activating and ortho, para-directing nature of the amino and hydroxyl groups will dominate. The most likely positions for electrophilic attack would be positions 4 and 5, which are para to the hydroxyl group and ortho to the amino group, respectively. The fluorine at position 2 and bromine at position 3 will sterically hinder attack at these positions and their deactivating nature will further disfavor substitution adjacent to them.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
|---|---|---|---|
| -OH | 1 | Activating | ortho, para |
| -F | 2 | Deactivating | ortho, para |
| -Br | 3 | Deactivating | ortho, para |
| -NH₂ | 6 | Activating | ortho, para |
Further Halogenation (e.g., Chlorination, Iodination)
Due to the highly activated nature of the phenol (B47542) ring, further halogenation can occur readily, sometimes even without a Lewis acid catalyst. byjus.com For this compound, introducing another halogen like chlorine or iodine would likely occur at the most activated and sterically accessible positions, which are positions 4 or 5. The exact position would depend on the specific reaction conditions. For instance, treating phenols with bromine water can lead to polybromination. byjus.com
Nitration and Sulfonation Studies
Nitration and sulfonation are classic examples of electrophilic aromatic substitution.
Nitration: Treating phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. byjus.com For this compound, nitration would be expected to occur at positions 4 or 5.
Sulfonation: This reaction is often reversible, and the regioselectivity can be temperature-dependent. The sulfonic acid group would also be directed to the activated positions 4 or 5.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces a halide ion. This reaction is favored when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org
Reactivity at Bromine and Fluorine Centers
In this compound, both bromine and fluorine can potentially act as leaving groups in an SNAr reaction. Generally, in SNAr, the rate of displacement for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen, and the high electronegativity of fluorine makes this carbon more electrophilic.
However, the position of the halogen relative to activating or deactivating groups is also crucial. For an SNAr reaction to proceed, there are typically electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, the amino and hydroxyl groups are electron-donating, which would disfavor a standard SNAr reaction. However, in some contexts, such as in the synthesis of certain pharmaceutical intermediates, SNAr reactions on similar structures have been reported, often requiring specific catalysts or harsh conditions. For example, the reaction of 4-bromo-2-fluorophenol (B1271925) with an amine can occur via nucleophilic aromatic substitution. vulcanchem.com The bromine at position 3 is para to the amino group, while the fluorine at position 2 is ortho to both the hydroxyl and amino groups. This positioning could influence the relative reactivity of the C-Br and C-F bonds in an SNAr-type process.
Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution
| Halogen | Position on Ring | General SNAr Reactivity | Influencing Factors |
|---|---|---|---|
| -F | 2 | Generally more reactive | Highly electronegative, ortho to -OH and -NH₂ |
| -Br | 3 | Generally less reactive | Better leaving group ability, para to -NH₂ |
Mechanistic Pathways: Addition-Elimination (Meisenheimer Complex) vs. Concerted Displacement
The most common mechanism for SNAr is the addition-elimination pathway . This involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The presence of electron-withdrawing groups ortho or para to the leaving group is critical for stabilizing this intermediate.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
While the addition-elimination mechanism is widely accepted, some recent studies have proposed a concerted SₙAr mechanism , where bond formation and bond breaking occur in a single step. masterorganicchemistry.com For this compound, the formation of a Meisenheimer complex would be the expected pathway, with the stability of the intermediate being a key factor in determining the reaction's feasibility and regioselectivity. The electron-donating nature of the amino and hydroxyl groups would generally destabilize the negative charge of the Meisenheimer complex, making the reaction less favorable compared to rings substituted with electron-withdrawing groups.
Influence of Electron-Withdrawing Fluorine on SNAr Rate
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. In this reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic system. The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring.
The presence of electron-withdrawing groups, such as the fluorine atom in this compound, accelerates the rate of SNAr reactions. masterorganicchemistry.com This is because these groups help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. gauthmath.com The stability of this intermediate is crucial as its formation is often the rate-determining step of the reaction. wyzant.comlibretexts.org
The position of the electron-withdrawing group relative to the leaving group is also critical. The rate enhancement is most pronounced when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for various such transformations, primarily due to the presence of the bromine atom, which can readily participate in oxidative addition to a metal center.
Suzuki-Miyaura Coupling at the Bromo Position
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The bromine atom at the 3-position of this compound makes it an ideal candidate for this reaction.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. acs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. acs.org
The reaction conditions for Suzuki-Miyaura coupling of related brominated phenols often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base such as potassium carbonate or cesium carbonate in a solvent like dioxane or toluene. vulcanchem.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table presents generalized conditions based on literature for similar compounds and is for illustrative purposes.
| Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 |
It is important to note that side reactions, such as the homocoupling of the boronic acid, can sometimes occur. nih.govresearchgate.net
Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction is a powerful method for the synthesis of arylamines. The bromo-substituted position of this compound can be targeted for C-N bond formation. beilstein-journals.orgbeilstein-journals.org
Similarly, palladium-catalyzed C-O cross-coupling reactions can be employed to form diaryl ethers from aryl halides and phenols. beilstein-journals.orgbeilstein-journals.org These reactions typically require a palladium catalyst, a suitable ligand (such as Xantphos), and a base. beilstein-journals.orgbeilstein-journals.org
The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity in both C-N and C-O coupling reactions. beilstein-journals.orgbeilstein-journals.org For instance, the combination of Pd(OAc)₂ and Xantphos with a base like Cs₂CO₃ or K₂CO₃ in a solvent such as dioxane has been shown to be effective for these types of transformations on similar heterocyclic systems. beilstein-journals.orgbeilstein-journals.org
Table 2: Representative Conditions for C-N and C-O Coupling This table provides illustrative conditions based on related literature.
| Coupling Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| C-N (Buchwald-Hartwig) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |
Other Palladium and Copper-Catalyzed Transformations
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other palladium and copper-catalyzed transformations. For instance, Hirao-type reactions, which involve the coupling of aryl halides with P(O)-H compounds, can be used to form carbon-phosphorus bonds, leading to the synthesis of aryl phosphine oxides and phosphonates. nih.gov
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N and C-O bond formation. researchgate.net These reactions often require a copper(I) or copper(II) salt as the catalyst, sometimes in the presence of a ligand like 1,10-phenanthroline. researchgate.net Copper catalysts can also be used for the hydrolysis of aryl halides to phenols. google.com
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another key functional group that can be selectively modified.
Etherification and Esterification Strategies
The hydroxyl group can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For example, reacting 3-bromo-6-chloro-2-fluorophenol (B1375324) with methyl iodide in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of the corresponding methoxybenzene derivative. google.com
Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). These reactions are often catalyzed by an acid or a base.
Table 3: Common Reagents for Etherification and Esterification
| Reaction Type | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Alkoxybenzene |
| Esterification | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Aryl ester |
These transformations of the phenolic hydroxyl group are fundamental in modifying the properties and reactivity of the molecule for further synthetic applications.
Oxidation Reactions and Quinone Formation
The oxidation of aminophenols is a significant transformation that can lead to the formation of quinone and quinone-imine derivatives. chemcess.com These products are often highly colored and can be reactive intermediates in further chemical processes. chemcess.com For o-aminophenols like this compound, oxidation can proceed to form o-quinone imines. nih.govresearchgate.netacs.org These species are electrophilic and can participate in various reactions, including redox cycling. acs.org
The oxidation can be achieved using a range of chemical oxidants, such as iron(III) chloride, or through electrochemical methods. chemcess.comresearchgate.net The presence of both an amino and a hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, leading to the formation of quinoid structures. chemcess.com The specific products formed can be influenced by the reaction conditions and the oxidant used. rsc.org For instance, the oxidation of p-aminophenol can lead to the formation of complex di-imine structures through the coupling of multiple aminophenol molecules. rsc.org While specific studies on this compound are not detailed in the provided results, the general reactivity of aminophenols suggests that its oxidation would likely yield a substituted bromo-fluoro-quinone-imine. nih.gov
The formation of quinone imines from o-aminophenols is a key step in the synthesis of various heterocyclic compounds, such as 1,4-benzoxazines. nih.govacs.org This is often achieved by in situ generation of the quinone imine, which then undergoes a cycloaddition reaction. nih.govacs.orgmdpi.com A variety of oxidizing agents, including hypervalent iodine compounds like diacetoxyiodobenzene (B1259982) (DAIB), can be used for this purpose. nih.govmdpi.com
| Reactant Type | Oxidizing Agent | Major Product Type | Reference |
|---|---|---|---|
| o-Aminophenol | Iron(III) chloride, Electrochemical methods | o-Quinone imine | chemcess.comnih.govresearchgate.net |
| p-Aminophenol | Potassium ferricyanide | Quinone di-imine derivatives | rsc.org |
| o-Aminophenol | Diacetoxyiodobenzene (DAIB) | o-Quinone imine (for in situ cycloadditions) | nih.govmdpi.com |
Reactions Involving the Aromatic Amino Group
The amino group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. chemcess.com
The amino group of aminophenols readily undergoes acylation and sulfonylation. Acylation, the addition of an acyl group, can be achieved using acylating agents such as acyl chlorides or anhydrides. Similarly, sulfonylation involves the introduction of a sulfonyl group, typically from a sulfonyl chloride. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functional groups to modify the compound's properties. For example, tosylating the amino group of p-aminophenol significantly alters the electronic properties of the molecule, making the phenolic proton more acidic. stackexchange.com This is because the tosyl group reduces the electron-donating (+M) effect of the amino group through resonance. stackexchange.com
Primary aromatic amines, such as this compound, can be converted to diazonium salts through a process called diazotization. nptel.ac.inscialert.net This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. cuhk.edu.hkmnstate.edu The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a wide range of functional groups, including halides, cyano groups, and hydroxyl groups. ucla.edusynarchive.comnrochemistry.com
Diazonium salts are also weak electrophiles and can react with activated aromatic compounds, like phenols and anilines, in azo coupling reactions to form brightly colored azo compounds. nptel.ac.incuhk.edu.hkresearchgate.net The pH of the reaction medium is a critical factor for the success of these coupling reactions. nptel.ac.in For instance, coupling with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions.
The amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netorganic-chemistry.org This condensation reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. acs.org The synthesis of imines from o-aminophenols can sometimes be challenging as the products may be sensitive and prone to cyclization, especially under harsh reaction conditions. acs.org However, milder, catalyzed methods, such as photo-oxidative cross-condensation, have been developed to afford these imines in good yields. acs.orgacs.org Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines. researchgate.net
Ring Annulation and Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho relationship, makes it a valuable precursor for the synthesis of various heterocyclic compounds through ring annulation reactions. chemcess.com
One of the most common applications is in the synthesis of benzoxazoles. nih.govijpbs.com This can be achieved through the condensation of the o-aminophenol with various reagents such as carboxylic acids, aldehydes, or acyl chlorides. nih.gov For instance, the reaction with aldehydes, often catalyzed by an acid or a metal catalyst, proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. smolecule.com Microwave-assisted synthesis has been shown to significantly accelerate these reactions. smolecule.com
Phenoxazines are another class of heterocyclic compounds that can be synthesized from o-aminophenols. thieme-connect.de These are typically formed through the condensation of two molecules of the aminophenol or by reacting the aminophenol with other aromatic compounds like chloronitrobenzenes. thieme-connect.de The oxidation of o-aminophenols is also a key route to phenoxazin-3-ones. thieme-connect.de Furthermore, o-aminophenols can be used in copper-catalyzed N- and O-arylation reactions to construct N-aryl phenoxazines. rsc.orgrsc.orgresearchgate.net
The in situ generation of quinone imines from o-aminophenols, as mentioned earlier, is also a powerful strategy for heterocyclic synthesis. mdpi.comias.ac.in These reactive intermediates can undergo cycloaddition reactions with various dienophiles to construct complex polycyclic systems, such as 1,4-benzoxazines. nih.govacs.orgmdpi.com
| Reactant | Co-reactant/Reagent | Heterocyclic Product | Key Reaction Type | Reference |
|---|---|---|---|---|
| o-Aminophenol | Aldehydes, Carboxylic acids | Benzoxazole | Condensation/Cyclization | nih.govijpbs.com |
| o-Aminophenol | o-Aminophenol, Chloronitrobenzenes | Phenoxazine | Condensation/Ring Closure | thieme-connect.de |
| o-Aminophenol | Iodobenzene, Copper(I) catalyst | N-Aryl phenoxazine | N- and O-Arylation | rsc.orgrsc.org |
| o-Aminophenol | Oxidant, Dienophile | 1,4-Benzoxazine | Oxidative Cycloaddition | nih.govacs.orgmdpi.com |
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Advanced Spectroscopic and Structural Characterization Methodologies in Research
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researcher.life The vibrational frequencies are characteristic of the bonds and their environment within the molecule.
For 6-Amino-3-bromo-2-fluorophenol, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The positions of these bands can be influenced by electronic effects of the substituents and by intermolecular interactions such as hydrogen bonding. stemed.siteresearchgate.net
-OH Stretch: The hydroxyl group will show a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.
-NH₂ Stretches: The amino group will exhibit two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
C-F Stretch: The carbon-fluorine stretch will appear as a strong absorption in the range of 1000-1400 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | O-H stretch | 3200 - 3600 (broad) |
| -NH₂ | N-H asymmetric stretch | 3400 - 3500 |
| -NH₂ | N-H symmetric stretch | 3300 - 3400 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| C=C | Aromatic ring stretch | 1450 - 1600 |
| C-F | C-F stretch | 1000 - 1400 |
Note: The exact frequencies can vary depending on the molecular environment and physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). scialert.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |
|---|---|---|---|
| Methanol (B129727) | ~230 | ~290 | π → π* |
Note: These are estimated values based on the analysis of similar substituted phenols.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This method allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. nih.gov
A crystal structure of this compound would reveal the precise spatial arrangement of its atoms. The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions due to the steric and electronic effects of the substituents. Bond lengths and angles would be influenced by the electronegativity and size of the attached atoms. For example, the C-F bond is expected to be shorter than the C-Br bond.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
|---|---|---|---|
| C-F | ~1.35 | C-C-F | ~119 |
| C-Br | ~1.90 | C-C-Br | ~121 |
| C-O | ~1.36 | C-C-O | ~118 |
| C-N | ~1.40 | C-C-N | ~120 |
| O-H | ~0.96 | C-O-H | ~109 |
Note: These values are representative and based on typical bond lengths and angles for similar organic molecules.
In the solid state, molecules of this compound would interact with each other through various non-covalent interactions, which dictate the crystal packing. The -OH and -NH₂ groups are strong hydrogen bond donors and acceptors, and would likely form an extensive network of intermolecular hydrogen bonds. nih.govnih.gov These interactions play a crucial role in the physical properties of the compound.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations also allow for the exploration of different spatial arrangements (conformers) and the energy barriers between them.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. conicet.gov.armdpi.com This approach is favored for its balance of accuracy and computational efficiency. The selection of a functional and a basis set is crucial for obtaining reliable results.
A common choice for molecules of this nature is a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. conicet.gov.ar This is often paired with a Pople-style basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density. conicet.gov.armdpi.com
For 6-Amino-3-bromo-2-fluorophenol, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography. researchgate.net
Table 1: Illustrative Geometrical Parameters for a Substituted Phenol (B47542) Calculated via DFT (Note: This table is a hypothetical representation of typical data obtained from a DFT calculation and does not represent actual calculated values for this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.36 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-N | 1.40 Å |
| Bond Angle | C-C-O | 120.5° |
| Dihedral Angle | C-C-O-H | 0° or 180° |
Ab initio methods are calculations based directly on quantum mechanical first principles without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach, but it does not fully account for electron correlation, which can be important for accurate energy predictions. nih.gov
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to improve upon HF by including electron correlation. arxiv.orgnsf.gov While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the geometric and energetic properties of this compound. These methods have been successfully applied to study complex systems like the benzene (B151609) crystal, demonstrating their utility for molecules with aromatic rings. arxiv.orgresearchgate.net
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Density Functional Theory (DFT) is widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com
The typical computational protocol involves:
Optimization of the molecular geometry using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). mdpi.comnih.gov
A subsequent GIAO NMR calculation at the same or a higher level of theory to compute the isotropic shielding values.
Calculation of chemical shifts by referencing the computed shielding values to that of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).
For this compound, one would expect distinct signals for the two aromatic protons, the six carbon atoms, and the single fluorine atom. The predicted chemical shifts are highly sensitive to the electronic environment created by the substituents. For instance, the ¹⁹F chemical shift is influenced by the nature of adjacent groups on the aromatic ring. nih.govnsf.gov DFT-based methods can predict ¹⁹F chemical shifts with a root mean square error of around 3-4 ppm. rsc.org Similarly, ¹H and ¹³C chemical shifts can be predicted with high accuracy, often with mean absolute errors of approximately 0.1-0.2 ppm for ¹H and 1.3-2.5 ppm for ¹³C, respectively. nih.govrsc.org
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | H (on C4) | 7.15 | Downfield due to deshielding by halogens. |
| ¹H | H (on C5) | 6.80 | Upfield relative to H4 due to influence of -NH₂ group. |
| ¹³C | C1 (-OH) | 145.0 | Deshielded by electronegative oxygen. |
| ¹³C | C2 (-F) | 152.0 (JCF ≈ 240 Hz) | Large C-F coupling constant is characteristic. |
| ¹³C | C3 (-Br) | 110.0 | Shielded by "heavy atom effect" of bromine. |
| ¹³C | C4 | 125.0 | Aromatic C-H. |
| ¹³C | C5 | 118.0 | Shielded by electron-donating -NH₂ group. |
| ¹³C | C6 (-NH₂) | 140.0 | Deshielded by electronegative nitrogen. |
| ¹⁹F | F (on C2) | -130.0 | Typical range for aryl fluorides. |
Vibrational (IR/Raman) Spectra: The simulation of infrared (IR) and Raman spectra is a standard computational task that aids in the interpretation of experimental data. faccts.denih.gov The process begins with a geometry optimization, followed by a frequency calculation at the same level of theory. This calculation solves for the vibrational normal modes and their corresponding frequencies under the harmonic approximation. nih.gov IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in the polarizability. github.io For this compound, the simulated spectrum would show characteristic peaks corresponding to the functional groups present, such as O-H and N-H stretching, aromatic C-H stretching, C-F and C-Br stretching, and various aromatic ring vibrations. acs.org
Electronic (UV-Vis) Spectra: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λₘₐₓ). For substituted phenols, the main absorptions are typically due to π → π* transitions within the aromatic ring. ucc.edu.gh The positions and intensities of these absorptions are modulated by the substituents. The electron-donating -OH and -NH₂ groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. ucc.edu.gh
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| Vibrational (IR) | Frequency (cm⁻¹) | ~3450 | O-H Stretch |
| Frequency (cm⁻¹) | ~3350, ~3250 | N-H Stretch (asymmetric & symmetric) | |
| Frequency (cm⁻¹) | ~3080 | Aromatic C-H Stretch | |
| Frequency (cm⁻¹) | ~1250 | C-F Stretch | |
| Frequency (cm⁻¹) | ~650 | C-Br Stretch | |
| Electronic (UV-Vis) | λₘₐₓ 1 (nm) | ~210 | π → π* transition |
| λₘₐₓ 2 (nm) | ~285 | π → π* transition (red-shifted) |
Elucidation of Reaction Mechanisms and Transition State Characterization
Computational chemistry is a key tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. fiveable.me A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.iowikipedia.org
The characterization of a transition state involves:
Locating a stationary point on the PES that has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. github.io
Confirming that this transition state connects the intended reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.
A reaction energy profile plots the potential energy of the system against the reaction coordinate. The activation energy (or barrier) of a reaction is defined as the energy difference between the transition state and the reactants. fiveable.me According to transition state theory, the reaction rate is exponentially dependent on this barrier. wikipedia.org
For this compound, one could computationally study various reactions, such as further electrophilic aromatic substitution. The existing substituents would direct an incoming electrophile to a specific position on the ring. A computational study would involve calculating the energies of the starting material, the sigma-complex intermediate, the transition states connecting these species, and the final product. rsc.org This would reveal the reaction's activation barriers and determine whether the mechanism is stepwise or concerted.
Solvent Effects Modeling on Molecular Properties and Reactivity
Chemical reactions and spectroscopic measurements are most often performed in solution, where the solvent can have a profound effect. Computational models can account for these effects, primarily through implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient and widely used. acs.orgfaccts.dewikipedia.org In these models, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. faccts.de The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby capturing the bulk electrostatic effects of the solvent.
Solvent can significantly alter molecular properties and reactivity:
Molecular Properties: Solvent polarity can influence molecular geometry and spectroscopic properties. For example, NMR chemical shifts, particularly for protons involved in hydrogen bonding (like those on -OH and -NH₂), can be sensitive to the solvent environment. researchgate.netnih.govmdpi.comthieme-connect.de Similarly, the λₘₐₓ in UV-Vis spectra can shift depending on the differential stabilization of the ground and excited states by the solvent (solvatochromism).
Reactivity: Solvents can alter reaction rates by differentially solvating the reactants and the transition state. wikipedia.org If a solvent stabilizes the transition state more than the reactants, the activation barrier will be lowered, and the reaction will be accelerated. nih.govucsb.edu Conversely, if the reactants are more strongly stabilized, the reaction will slow down. Implicit solvent models are routinely used in the calculation of reaction energy profiles to provide more realistic activation barriers that can be compared with experimental kinetic data. chemrxiv.orgrsc.org
Synthesis and Chemical Transformations of Derivatives and Analogs
Functionalization at the Amino Group Nitrogen Atom
The primary amino group in 6-amino-3-bromo-2-fluorophenol is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents through alkylation, arylation, and acylation reactions.
N-Alkylation and N-Arylation Strategies
The introduction of alkyl or aryl groups to the nitrogen atom can significantly alter the electronic and steric properties of the molecule.
N-Alkylation is typically achieved by reacting the aminophenol with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions at the phenolic hydroxyl group.
N-Arylation often employs transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the aminophenol and an aryl halide or triflate. Palladium catalysts with specialized phosphine (B1218219) ligands are commonly used to facilitate this transformation. Selective N-arylation of aminophenols can be challenging, but specific ligand and catalyst systems have been developed to favor reaction at the nitrogen atom over the oxygen atom. researchgate.net
Table 1: N-Alkylation and N-Arylation Reactions
| Reaction Type | Reagents | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, or NaH | Secondary or Tertiary Amine |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) or Aryl Triflates | Palladium catalyst (e.g., Pd₂(dba)₃) with phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu) | Secondary Arylamine |
Formation of Amides, Sulfonamides, and Ureas
The amino group readily reacts with various electrophiles to form stable amide, sulfonamide, and urea (B33335) linkages, which are prevalent in many biologically active compounds.
Amide Formation: Amides are synthesized by reacting this compound with acyl chlorides or carboxylic acids. The reaction with acyl chlorides is typically rapid and performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. When using carboxylic acids, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required to activate the carboxylic acid for nucleophilic attack by the amine.
Sulfonamide Formation: Sulfonamides are formed through the reaction of the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction, known as the Hinsberg test for primary amines, is a robust and widely used transformation.
Urea Formation: Ureas are typically prepared by treating the aminophenol with an isocyanate (R-N=C=O). The reaction is generally efficient and proceeds without the need for a catalyst. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield unsymmetrical ureas. The synthesis of urea derivatives is a common strategy in drug discovery. nih.gov
Table 2: Amide, Sulfonamide, and Urea Formation
| Product Type | Reagents | Typical Conditions |
|---|---|---|
| Amide | Acyl Chloride (RCOCl) or Carboxylic Acid (RCOOH) | Base (e.g., Pyridine) for acyl chlorides; Coupling agent (e.g., DCC, EDC) for carboxylic acids |
| Sulfonamide | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine or NaOH) |
| Urea | Isocyanate (RNCO) | Aprotic solvent (e.g., THF, CH₂Cl₂) at room temperature |
Transformations at the Phenolic Hydroxyl Group Oxygen Atom
The phenolic hydroxyl group is another key site for functionalization, allowing for the formation of ethers, esters, and carbonates. Its reactivity can be modulated by the choice of reagents and reaction conditions, often in competition with the amino group.
O-Alkylation and O-Arylation to Form Ethers
Conversion of the phenolic hydroxyl to an ether is a common strategy to modify a compound's properties.
O-Alkylation , often achieved through the Williamson ether synthesis, involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. Careful selection of the base is necessary to avoid deprotonation of the less acidic amino group.
O-Arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple the phenol with an aryl halide. More modern methods, such as variants of the Buchwald-Hartwig reaction, have also been developed for O-arylation, sometimes showing complementary selectivity to N-arylation depending on the catalyst and ligand system employed.
Esterification and Carbonate Formation
The phenolic hydroxyl group can be acylated to form esters or react with phosgene derivatives to form carbonates.
Esterification is readily achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. The reaction is typically faster at the more nucleophilic oxygen of the phenoxide compared to the nitrogen of the aniline, especially under basic conditions.
Carbonate Formation involves the reaction of the phenol with phosgene or a chloroformate ester (e.g., ethyl chloroformate). This reaction introduces a carbonate functional group, which can serve as a protecting group or as a linker in more complex molecules.
Table 3: O-Alkylation, O-Arylation, and Esterification Reactions
| Reaction Type | Reagents | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| O-Alkylation (Williamson) | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Alkyl Aryl Ether |
| O-Arylation (Ullmann) | Aryl Halide (Ar-X) | Copper catalyst and base | Diaryl Ether |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | Aryl Ester |
| Carbonate Formation | Chloroformate (ClCOOR) | Base (e.g., Pyridine) | Aryl Carbonate |
Modifications and Replacements of Halogen Substituents
The bromine and fluorine atoms on the aromatic ring provide opportunities for further diversification, primarily through cross-coupling reactions or nucleophilic substitution.
The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position.
Suzuki-Miyaura Coupling: The bromine atom can be readily replaced with alkyl, alkenyl, or aryl groups via the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction utilizes an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is one of the most versatile methods for forming carbon-carbon bonds.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions are also viable methods for replacing the bromine atom.
The carbon-fluorine bond is generally robust and less susceptible to these cross-coupling reactions under standard conditions. However, its replacement can be achieved via nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated by electron-withdrawing groups, or through specialized catalytic systems. The strong electron-withdrawing nature of the fluorine atom also influences the reactivity of the other positions on the ring.
Table 4: Replacement of Halogen Substituents
| Reaction Type | Target Halogen | Reagents | Typical Catalyst/Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromine | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Palladium catalyst and base | C-C bond formation |
| Sonogashira Coupling | Bromine | Terminal Alkyne (R-C≡CH) | Palladium and Copper catalysts, base | Alkynylated arene |
| Stille Coupling | Bromine | Organostannane (R-Sn(Alkyl)₃) | Palladium catalyst | C-C bond formation |
Selective Dehalogenation Reactions
The presence of two different halogen atoms on the aromatic ring of this compound and its derivatives allows for selective dehalogenation, a valuable tool for creating specific substitution patterns. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is the key to this selectivity. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-F bond.
Catalytic hydrogenation is a common and effective method for selective debromination. nih.govglpbio.com Under neutral conditions, using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, the C-Br bond can be selectively reduced while leaving the C-F bond and other functional groups intact. nih.govglpbio.com This method is particularly useful as bromides are reduced more readily than chlorides, suggesting a high degree of selectivity for debromination over defluorination. nih.gov The reaction can be performed in various solvents, with 2-propanol being an effective hydrogen donor in the presence of Pd/C for catalytic transfer hydrogenation.
Alternative methods for reductive dehalogenation include the use of zero-valent iron in the presence of a hydride source, which has shown effectiveness in the dehalogenation of halo-organic compounds. While specific examples for this compound are not extensively documented, the principles of selective dehalogenation of aryl bromides are well-established and applicable. nih.govglpbio.com
Table 1: Selective Dehalogenation Reactions
| Reaction Type | Reagents and Conditions | Selective Bond Cleavage | Potential Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Neutral conditions | C-Br | 2-Amino-6-fluorophenol |
| Catalytic Transfer Hydrogenation | 2-propanol, Pd/C | C-Br | 2-Amino-6-fluorophenol |
Introduction of Other Halogens or Pseudohalogens
Further functionalization of the this compound scaffold can be achieved by introducing other halogens or pseudohalogens. These transformations provide access to a wider array of derivatives with modulated electronic and steric properties.
Iodination: The introduction of iodine can be accomplished through electrophilic aromatic substitution. For activated aromatic systems like phenols, a mixture of potassium iodide (KI) and a mild oxidizing agent such as ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) can achieve regioselective iodination. organic-chemistry.org Given the directing effects of the amino and hydroxyl groups, iodination would be expected to occur at the positions ortho and para to these activating groups. In the case of this compound, the most likely position for iodination would be the C4 position, which is para to the amino group and ortho to the hydroxyl group. The use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid is another effective method for the iodination of electron-rich arenes. organic-chemistry.org
Introduction of Pseudohalogens: Pseudohalogens are polyatomic analogues of halogens that exhibit similar chemical reactivity. researchgate.net Common pseudohalides include cyanide (-CN), azide (B81097) (-N₃), and thiocyanate (B1210189) (-SCN). The introduction of these groups often proceeds via nucleophilic substitution of a halide, typically a bromide or iodide, catalyzed by a transition metal.
Cyanation: The conversion of the bromo-substituent to a nitrile group can be achieved through palladium- or copper-catalyzed cyanation reactions. nih.govresearchgate.netgoogle.com The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) with a palladium catalyst offers a practical and environmentally benign approach. nih.gov Nickel-catalyzed cyanation also provides an effective alternative. researchgate.net This transformation would yield 2-amino-6-fluoro-3-cyanophenol.
Azidation: The introduction of an azide group can be accomplished through similar transition-metal-catalyzed cross-coupling reactions, although specific examples on this scaffold are not readily available in the literature.
Table 2: Introduction of Other Halogens and Pseudohalogens
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Iodination | KI, (NH₄)₂S₂O₈, aq. MeOH or NIS, cat. TFA | 6-Amino-3-bromo-2-fluoro-4-iodophenol |
| Cyanation | K₄[Fe(CN)₆], Pd catalyst or Ni catalyst | 2-Amino-6-fluoro-3-cyanophenol |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The bromo-substituent at the C3 position serves as a handle for the formation of organometallic reagents, such as Grignard and organolithium species. These reagents are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Organolithium Reagents: Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from aryl bromides. wikipedia.orgnih.govharvard.eduprinceton.edu This reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The exchange rate follows the trend I > Br > Cl, making the bromo-substituent in this compound a suitable site for this transformation. wikipedia.org The presence of the acidic phenolic and amino protons would require protection prior to or the use of excess alkyllithium reagent to deprotonate these groups before the lithium-halogen exchange occurs. A combination of i-PrMgCl and n-BuLi can be used for selective bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov The resulting organolithium species can then be reacted with a variety of electrophiles to introduce new functional groups.
Grignard Reagents: The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal. Similar to the formation of organolithium reagents, the acidic protons of the amino and hydroxyl groups would need to be considered. The reaction might require the use of excess Grignard reagent or prior protection of the acidic functional groups.
Table 3: Formation of Organometallic Reagents
| Reagent Type | Method | Key Considerations |
|---|---|---|
| Organolithium | Lithium-halogen exchange with alkyllithium (e.g., n-BuLi) | Requires low temperatures; protection or use of excess reagent for acidic protons. |
| Grignard | Reaction with Mg metal | Protection of acidic protons may be necessary. |
Synthesis of Poly-substituted and Sterically Hindered Derivatives
The this compound core can be further elaborated to generate poly-substituted and sterically hindered derivatives. Such modifications can significantly influence the compound's physical, chemical, and biological properties.
The synthesis of poly-substituted phenols can be achieved through various strategies, including cyclo-condensation reactions and directed C-H functionalization. While not directly applied to this specific molecule, these general methods offer potential routes to more complex structures.
The introduction of sterically bulky groups can be accomplished by reacting the amino or hydroxyl functionalities with appropriate electrophiles. For instance, acylation or alkylation of the amino group can introduce a range of substituents. The formation of organometallic intermediates, as discussed in the previous section, followed by reaction with sterically demanding electrophiles, provides another avenue for introducing bulky groups onto the aromatic ring. The synthesis of sterically hindered amines is an active area of research, with methods such as reductive amination of ketones being developed.
Chiral Synthesis and Enantioselective Approaches to Related Structures
While specific chiral syntheses of derivatives of this compound are not extensively reported, general principles of enantioselective synthesis can be applied to create chiral analogs. The field of asymmetric synthesis of fluorinated amino acids and related compounds is well-developed and provides a conceptual framework.
Strategies for introducing chirality could involve:
Asymmetric functionalization of the amino group: The amino group can be a handle for introducing chiral auxiliaries, which can then direct subsequent stereoselective transformations on the molecule.
Enantioselective catalysis: The use of chiral catalysts to perform reactions on a prochiral derivative of this compound could lead to the formation of enantiomerically enriched products. For example, enantioselective amination reactions have been developed, although their application to this specific substrate would require further investigation. nih.gov
Resolution of racemic mixtures: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The synthesis of chiral fluorinated amino acids often involves the use of chiral auxiliaries or enantioselective catalytic methods. These approaches could potentially be adapted to synthesize chiral derivatives of this compound, for example, by incorporating the aminophenol structure into a larger chiral scaffold.
Applications of 6 Amino 3 Bromo 2 Fluorophenol As a Building Block in Synthetic Research
Precursor for Advanced Organic Materials Research
The demand for high-performance materials with tailored properties has led researchers to explore novel monomers. Halogenated compounds, particularly those containing fluorine, are known to impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
Monomers for Polymer and Oligomer Synthesis
6-Amino-3-bromo-2-fluorophenol is a promising candidate for the synthesis of high-performance polymers like polyimides and polybenzoxazoles (PBOs). The incorporation of fluorine atoms into polymer backbones is an effective strategy for reducing the dielectric constant and dielectric loss, which is crucial for applications in microelectronics and flexible display screens. mdpi.comcapchem.com The presence of both fluorine and bromine can enhance flame retardancy and thermal stability. wikipedia.org
Fluorinated polyimides, for instance, are synthesized through the polycondensation of fluorinated diamines and fluorinated dianhydrides. capchem.com While specific research utilizing this compound is not extensively documented, its structure is analogous to other fluorinated amine monomers used for this purpose. mdpi.com The general route involves the formation of a polyamic acid intermediate, followed by chemical or thermal imidization.
Similarly, polybenzoxazoles are typically synthesized from bis-o-aminophenols and dicarboxylic acid derivatives. The amino and hydroxyl groups of this compound can react with appropriate comonomers to form the characteristic oxazole (B20620) ring within the polymer chain, leading to materials with exceptional thermal and mechanical properties.
Table 1: Potential Polymer Classes Synthesized from this compound
| Polymer Class | Potential Comonomer | Key Reaction Type | Expected Properties |
|---|---|---|---|
| Polyimides | Dianhydrides (e.g., PMDA, 6FDA) | Polycondensation, Imidization | High thermal stability, low dielectric constant, chemical resistance |
| Polybenzoxazoles | Dicarboxylic acids or derivatives | Polycondensation, Cyclization | Excellent thermal and mechanical strength, flame retardancy |
Building Blocks for Optoelectronic and Functional Materials
The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making them suitable for optoelectronic applications. Fluorinated polymers are increasingly used in integrated optics and photonics. The high electronegativity of fluorine generally lowers the HOMO and LUMO energy levels of organic materials, which can improve their stability and performance in electronic devices.
The structure of this compound suggests its potential use in creating materials for organic electronics. mdpi.com Polymers derived from this monomer could exhibit low dielectric constants, a property sought after in materials for integrated circuits and semiconductor packaging. mdpi.com The presence of the heavy bromine atom could also be leveraged in materials designed for phosphorescence or other specialized optical applications.
Intermediates in the Synthesis of Complex Molecular Architectures
The combination of functional groups makes this compound an ideal starting material for constructing complex, multi-ring systems.
Synthesis of Polycyclic and Fused Heterocyclic Ring Systems (e.g., Benzoxazoles, Benzoxazines)
Benzoxazoles are a critical class of heterocyclic compounds found in many medicinally and materially important molecules. mdpi.com The most common synthetic route involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chlorides, esters). nih.gov As a substituted o-aminophenol, this compound is a direct precursor to 5-bromo-6-fluoro-substituted benzoxazoles.
Various catalytic systems have been developed to facilitate this transformation under mild conditions. For example, the reaction can be promoted by Brønsted or Lewis acids, or transition metal catalysts like copper iodide (CuI). organic-chemistry.orgorganic-chemistry.org The reaction of this compound with aldehydes, β-diketones, or carboxylic acids would yield a diverse library of substituted benzoxazoles. nih.govorganic-chemistry.org
Table 2: General Methods for Benzoxazole Synthesis from o-Aminophenols
| Reagent | Catalyst/Conditions | Reference |
|---|---|---|
| Aldehydes | Samarium triflate in aqueous medium | organic-chemistry.org |
| Carboxylic Acids | Lawesson's reagent, microwave irradiation | organic-chemistry.org |
| β-Diketones | Brønsted acid (TsOH·H₂O) and CuI | organic-chemistry.org |
Similarly, benzoxazines are formed from the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). organic-chemistry.org While this compound itself contains both the phenol and amine moieties, its reaction with formaldehyde could lead to polymerization or the formation of a benzoxazine (B1645224) dimer. More controlled synthesis of fluorinated benzoxazine monomers often requires specific pH conditions, particularly when using weakly basic amines. researchgate.net This compound could be reacted with other phenols or amines to create novel fluorinated and brominated benzoxazine resins. researchgate.netmdpi.com
Construction of Bridged and Spirocyclic Compounds
Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govrsc.org The synthesis of these complex scaffolds often involves multi-component reactions or cycloadditions.
While direct application of this compound in the synthesis of bridged or spirocyclic compounds is not well-documented, its highly functionalized nature presents theoretical possibilities. For instance, the amino group could be transformed into an azomethine ylide, which could then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to construct a spiro-pyrrolidine ring system fused to the original aromatic core. researchgate.net Such strategies are employed in the synthesis of spirooxindoles from isatins and amino acids. researchgate.net The inherent functionality of the molecule could guide the stereochemical outcome of such complex cyclizations.
Development of Ligands and Catalysts in Organometallic Chemistry Research
o-Aminophenol derivatives are recognized as valuable "redox non-innocent" ligands in organometallic chemistry. derpharmachemica.com This means the ligand itself can participate in redox reactions, influencing the reactivity of the metal center. The amino and deprotonated hydroxyl groups of this compound can chelate to a transition metal, forming stable complexes.
The electronic properties of the resulting metal complex can be finely tuned by the substituents on the aromatic ring. The electron-withdrawing fluorine atom and the bromine atom on the this compound ligand would modulate the electron density at the metal center. This modification can impact the catalytic activity of the complex in various reactions, such as oxidation, C-C coupling, and small molecule activation. derpharmachemica.com
The use of fluorinated ligands in catalysis is a growing field, as they can enhance the stability and reactivity of metal complexes. nsf.govliv.ac.uk Transition metal complexes featuring substituted o-aminophenol ligands have been studied for their catalytic applications, demonstrating the potential for ligands derived from this compound to contribute to the development of new, efficient catalysts. derpharmachemica.comresearchgate.net
Analytical Methodologies for Research Oriented Quantitative and Qualitative Studies
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are fundamental in determining the purity of 6-Amino-3-bromo-2-fluorophenol and in separating it from reaction mixtures, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.
Reverse-phase HPLC is a powerful technique for the separation and quantification of polar aromatic compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate purity assessment.
A typical starting point for method development involves a C18 or C8 stationary phase, which provides a hydrophobic surface for the separation of analytes based on their polarity. mdpi.comnacalai.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The buffer is important for controlling the ionization state of the aminophenol, which significantly influences its retention on the column. For aminophenols, a slightly acidic mobile phase is often employed to ensure the amino group is protonated, leading to more consistent retention times and better peak shapes. nih.gov
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the polar target compound and any less polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. nih.gov
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, this compound would be expected to have a characteristic retention time, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The purity can be calculated based on the relative peak areas.
Gas chromatography is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. phenomenex.com To overcome these limitations, derivatization is typically employed to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. oup.com
Common derivatization techniques for aminophenols include silylation and acetylation. phenomenex.comoup.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. unina.it Acetylation can be achieved using acetic anhydride (B1165640). oup.com These derivatization reactions yield products that are more amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation of the analyte and any impurities. epa.gov
Illustrative GC Method Parameters for a Silylated Derivative:
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
This method would allow for the sensitive detection of the derivatized this compound and the identification of any volatile impurities.
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. msu.edulibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a chamber with an appropriate solvent system (mobile phase). The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the product of around 0.3-0.5 for optimal separation and visualization. rochester.edu
After development, the spots can be visualized under UV light, as the aromatic rings of the reactants and products will absorb UV radiation. Staining with reagents such as potassium permanganate (B83412) or iodine can also be used for visualization. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be qualitatively assessed.
Illustrative TLC System for Reaction Monitoring:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |
| Visualization | UV light (254 nm) |
Expected Rf Values in the Illustrative System:
| Compound | Expected Rf Value |
| Starting Material (e.g., a less polar precursor) | ~0.7 |
| This compound | ~0.4 |
| Polar Byproducts | ~0.1 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. preparatorychemistry.comchemteam.info For a pure sample of this compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula, C₆H₅BrFNO.
The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The amounts of these products are used to calculate the mass of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine and fluorine is often determined by other methods, such as ion chromatography after combustion and absorption. The oxygen content is usually determined by difference. libretexts.org
Theoretical Elemental Composition of C₆H₅BrFNO:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 34.99 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.45 |
| Bromine | Br | 79.90 | 1 | 79.90 | 38.78 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.22 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.80 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.76 |
| Total | 206.02 | 100.00 |
An experimental result that falls within a narrow margin of error of these theoretical values provides strong evidence for the proposed empirical and molecular formula.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal its decomposition temperature, which is a key indicator of its thermal stability. ijcce.ac.ir The onset of mass loss indicates the temperature at which the compound begins to degrade. The analysis can also provide information about the presence of residual solvents or water if mass loss is observed at lower temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. youtube.com For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be observed. The temperature and enthalpy of melting are characteristic properties that can be used for identification and purity assessment. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.
Illustrative Thermal Analysis Data:
| Analysis Type | Parameter | Illustrative Value |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Major Weight Loss Region | 220 - 350 °C |
| DSC | Melting Point (Tₘ) | 150 - 160 °C (sharp endotherm) |
| DSC | Enthalpy of Fusion (ΔHբ) | 25 - 35 kJ/mol |
These thermal analysis techniques are crucial for understanding the material's behavior at elevated temperatures, which is important for storage, handling, and further chemical transformations.
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective and Enantioselective Syntheses
While 6-Amino-3-bromo-2-fluorophenol itself is achiral, its derivatives can possess stereocenters, making the development of stereoselective and enantioselective synthetic routes a critical area of future research. Such methodologies are paramount in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.
Future work could focus on reactions that introduce chirality by modifying the existing functional groups or the aromatic ring. For instance, derivatization of the amino or phenolic hydroxyl group with a prochiral substrate, followed by an asymmetric transformation, could yield enantiomerically enriched products. Methodologies involving chiral N-tert-butanesulfinyl imines have proven effective for the stereoselective synthesis of amino ketone derivatives and could be adapted for this purpose. nih.gov The development of catalytic enantioselective halogenation, while challenging, has been successfully applied in natural product synthesis and could potentially be used to create chiral halogenated derivatives. nih.gov
Key research objectives would include the design and screening of chiral catalysts—including organocatalysts, transition-metal complexes, and enzymes—that can effectively control the stereochemical outcome of reactions involving this substituted phenol (B47542).
Table 1: Potential Catalytic Approaches for Stereoselective Derivatization
| Catalyst Class | Potential Application | Target Transformation Example |
|---|---|---|
| Chiral Phosphoric Acids | Asymmetric additions to imines derived from the amino group. | Enantioselective synthesis of chiral α-amino phosphonates. |
| Transition Metal Complexes (e.g., Rh, Ru, Pd) with Chiral Ligands | Asymmetric hydrogenation of a derivatized aromatic ring or side chain. | Creation of chiral cyclic amines or alcohols. |
| Enzymes (e.g., Lipases, Ketoreductases) | Kinetic resolution of racemic derivatives. | Enantioselective acylation of the amino or hydroxyl group. |
| Phase-Transfer Catalysts | Asymmetric alkylation of the phenolic oxygen. | Synthesis of chiral ethers. |
Exploration of Photocatalytic and Electrocatalytic Transformations for Derivatization
Visible-light photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. mdpi.comrsc.org These techniques offer novel pathways for the derivatization of this compound by leveraging its electronic properties and multiple reactive sites.
Photocatalysis: This methodology could be used to generate radical intermediates under mild conditions. For example, the bromine atom could be selectively abstracted to form an aryl radical, which could then participate in C-C or C-heteroatom bond-forming reactions. mdpi.com Furthermore, photocatalytic methods are well-suited for C-H functionalization, potentially allowing for the introduction of new substituents onto the aromatic ring with high regioselectivity. The presence of fluorine can significantly influence the outcomes of such reactions. mdpi.com
Electrocatalysis: This approach allows for precise control over the redox potential of a reaction, enabling selective functionalization. For this compound, electrocatalysis could be explored for:
Reductive Dehalogenation: Selective removal of the bromine atom over the more stable C-F bond.
Oxidative Coupling: Polymerization or dimerization through phenolic coupling, creating novel materials with interesting electronic properties.
Anodic Cyanation or Methoxylation: Direct functionalization of the aromatic ring.
Research in this area would involve screening different photocatalysts (e.g., iridium or ruthenium complexes, organic dyes) and electrode materials to optimize reactivity and selectivity for various transformations. rsc.org
Table 2: Comparison of Potential Photocatalytic and Electrocatalytic Applications
| Feature | Photocatalysis | Electrocatalysis |
|---|---|---|
| Activation Method | Visible light absorption by a photocatalyst. | Application of an external voltage at an electrode surface. |
| Key Intermediates | Primarily radical species. | Radical ions, oxidized or reduced species. |
| Potential Derivatizations | C-H functionalization, trifluoromethylation, C-C cross-coupling via aryl radicals. | Selective dehalogenation, oxidative polymerization, anodic functionalization. |
| Key Advantage | Mild reaction conditions, high functional group tolerance. | Precise control over redox potential, avoids stoichiometric chemical oxidants/reductants. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govacs.orgmdpi.com For a multi-functionalized molecule like this compound, these technologies present a powerful avenue for future research and production.
Flow Chemistry: Performing reactions in a continuous flow reactor allows for precise control over parameters such as temperature, pressure, and residence time. This is particularly beneficial for managing highly exothermic or hazardous reactions, such as nitration or diazotization, which might be necessary for further derivatization. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to higher yields and purities. acs.orgresearchgate.net A multi-step synthesis, such as a Suzuki coupling at the bromine position followed by an amide coupling at the amino group, could be streamlined into a single, continuous process. mdpi.comsyrris.com
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new derivatives. merckmillipore.commetoree.com By integrating robotic systems with flow reactors, a chemist could program the synthesis of a library of compounds by systematically varying reaction partners and conditions. nih.gov This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Future work will focus on developing robust, multi-step flow sequences and integrating them with automated control systems for on-demand synthesis and optimization. mt.comwikipedia.org
Table 3: Advantages of Flow Chemistry and Automation for Synthesizing Derivatives
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks of thermal runaways. | Crucial for potentially hazardous reactions like nitration or diazotization of the aromatic ring. |
| Improved Reproducibility | Precise, automated control over reaction parameters ensures consistent product quality. | Important for producing materials with reliable properties, such as in pharmaceutical applications. |
| Rapid Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal reaction parameters. | Accelerates the development of efficient synthetic routes for novel derivatives. |
| Scalability | Production can be increased by running the flow system for longer periods ("scaling out"). | Facilitates seamless transition from laboratory-scale research to pilot-scale production. |
Advanced Theoretical and Computational Studies for Predictive Chemistry
Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating research. rsc.org For this compound, advanced theoretical studies can offer profound insights into its structure, reactivity, and potential applications.
Using methods such as Density Functional Theory (DFT), researchers can model various molecular properties. nih.govresearchgate.net Key areas for computational investigation include:
Reaction Regioselectivity: Predicting the most likely site for electrophilic or nucleophilic attack on the aromatic ring, helping to rationalize and design selective derivatization strategies. beilstein-journals.orgacs.org
Electronic Structure Analysis: Calculating properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to understand how the interplay of the amino, hydroxyl, fluoro, and bromo substituents governs the molecule's reactivity. emerginginvestigators.org
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.
Interaction Energetics: Quantifying the strength of non-covalent interactions, such as hydrogen and halogen bonding, which is crucial for predicting self-assembly behavior (see Section 9.5).
The integration of machine learning with computational data is a rapidly growing field that could lead to highly accurate models for predicting reaction outcomes and properties for a wide range of derivatives. researchgate.net
Table 4: Computable Properties and Their Experimental Relevance
| Property to be Computed | Computational Method | Potential Application/Insight |
|---|---|---|
| Ground-State Geometry & Energies | DFT, Ab initio methods | Predict molecular shape and relative stability of conformers. |
| Reaction Pathways & Transition States | DFT with transition state searching | Predict reaction kinetics, mechanisms, and regioselectivity. |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbitals) | Aid in structure elucidation and confirmation of synthesis. |
| Non-Covalent Interaction Potentials | SAPT (Symmetry-Adapted Perturbation Theory) | Understand and design supramolecular assemblies. |
| HOMO/LUMO Energies | DFT, TD-DFT | Predict electronic properties, reactivity, and UV-Vis absorption spectra. |
Application in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the design of complex, functional systems held together by non-covalent interactions. wikipedia.orgfortunejournals.com this compound is an excellent candidate as a building block, or "tecton," for supramolecular assembly due to its array of functional groups capable of participating in various directional interactions.
The key interactions that can be exploited include:
Hydrogen Bonding: The -OH and -NH₂ groups are strong hydrogen bond donors, while the phenolic oxygen and amino nitrogen are also acceptors. aceec.ac.in
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen). mdpi.comrsc.org
π-π Stacking: The aromatic ring can stack with other π-systems.
The specific arrangement of these functional groups offers the potential for programmed self-assembly into well-defined architectures, such as tapes, sheets, or porous frameworks. arxiv.orgnih.gov The fluorine atom can further modulate these interactions, often enhancing the stability of self-assembled structures. nih.gov Future research could explore the crystallization of this molecule with various co-formers to generate novel multi-component crystals (co-crystals) with tailored physical properties, such as solubility or melting point. The effect of halogen substitution on the persistence of photogenerated radical cations in self-assembled systems is another area of interest. acs.org
Table 5: Non-Covalent Interactions in this compound for Self-Assembly
| Interaction Type | Donor Site(s) | Acceptor Site(s) | Potential Role in Assembly |
|---|---|---|---|
| Hydrogen Bond | -OH, -NH₂ | -OH, -NH₂, -F | Formation of 1D chains or 2D sheets. |
| Halogen Bond | -Br | -NH₂, -OH, other Lewis bases | Directing intermolecular packing and creating specific recognition motifs. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizing layered structures. |
| Dipole-Dipole | C-F, C-Br, C-O, C-N bonds | C-F, C-Br, C-O, C-N bonds | General contribution to lattice energy and packing. |
Q & A
Basic: What synthetic methodologies are recommended for introducing substituents in 6-amino-3-bromo-2-fluorophenol, considering competing regioselectivity?
To synthesize this compound, a stepwise approach is critical due to the competing electronic effects of substituents. A plausible route involves:
Fluorination : Introduce fluorine at position 2 via electrophilic aromatic substitution (EAS) using a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (DMF or DMSO) at 0–5°C to minimize side reactions.
Bromination : Brominate at position 3 using Br₂ in the presence of FeBr₃ or AlBr₃ in CH₂Cl₂ at low temperatures (−10°C) to direct bromine to the meta position relative to the hydroxyl group .
Amination : Protect the hydroxyl group (e.g., as a methyl ether) to prevent undesired reactivity. Introduce the amino group at position 6 via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C or SnCl₂/HCl). Deprotect the hydroxyl group under acidic conditions.
Key considerations : Use protecting groups to manage regioselectivity, and validate intermediate structures via ¹H/¹³C NMR and LC-MS.
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and what limitations exist?
DFT methods (e.g., B3LYP or M06-2X) can model the compound’s electronic structure by:
- Electrostatic potential maps : Visualizing electron-rich/depleted regions to predict reactivity (e.g., nucleophilic amino group vs. electron-withdrawing Br/F).
- Frontier molecular orbitals (FMOs) : Calculating HOMO-LUMO gaps to estimate chemical stability and charge-transfer potential.
Limitations : - Exact exchange terms in hybrid functionals (e.g., B3LYP) may overestimate thermochemical properties like bond dissociation energies .
- Solvent effects and dispersion forces are often omitted in gas-phase calculations, leading to discrepancies in solubility or intermolecular interaction predictions .
Methodological recommendation : Validate DFT results with experimental UV-Vis, cyclic voltammetry, or X-ray crystallography .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to Br/F show distinct splitting). ¹⁹F NMR detects fluorine’s unique chemical shift (−110 to −130 ppm for aryl-F).
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3300–3500 cm⁻¹) groups; Br and F substituents reduce ring vibration frequencies.
- Mass spectrometry (HRMS) : Verify molecular weight (MW: 220.01 g/mol) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br).
Advanced: How should researchers resolve contradictions between computational predictions and experimental data for this compound?
Contradictions often arise in:
- Reaction thermodynamics : DFT-predicted activation energies may deviate from calorimetry data. Calibrate computational models using experimental enthalpies of formation .
- Spectral assignments : Simulated NMR/IR spectra may mismatch experimental results due to solvent or conformational effects. Use explicit solvent models (e.g., PCM) and dynamic averaging.
Best practices : - Iteratively refine computational parameters (basis sets, functionals) using benchmark experimental data.
- Apply multi-method validation (e.g., X-ray crystallography for geometry, HPLC for purity) .
Basic: What storage conditions are optimal for this compound to ensure stability?
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis.
- Atmosphere : Use inert gas (N₂/Ar) to avoid oxidation of the amino group.
- Solubility : Dissolve in dry DMSO or DMF for long-term storage; avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis.
Note : Monitor stability via periodic TLC or HPLC analysis .
Advanced: How can substituent effects be mechanistically studied in derivatives of this compound?
Design derivatives by systematically replacing Br/F with other halogens or modifying the amino group.
- Kinetic studies : Compare reaction rates (e.g., Suzuki coupling) to assess steric/electronic effects of substituents.
- Computational analysis : Calculate Hammett constants (σ) for substituents to quantify electron-donating/withdrawing effects.
- X-ray crystallography : Resolve bond lengths/angles to correlate structure with reactivity .
Basic: What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1).
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals.
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation.
Advanced: How do bromine and fluorine substituents influence the compound’s electronic structure in catalytic applications?
- Bromine : Acts as a weak electron-withdrawing group via inductive effects, polarizing the ring for electrophilic attacks.
- Fluorine : Enhances resonance stabilization and directs meta/para substitutions in cross-coupling reactions.
Experimental validation : Use XPS to measure binding energies and UV-Vis to track charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
